molecular formula C23H18N2O2S B2898198 (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327182-75-1

(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2898198
CAS No.: 1327182-75-1
M. Wt: 386.47
InChI Key: FOZVSGWLUSSNRK-BZZOAKBMSA-N
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Description

(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H18N2O2S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 1327182-75-1

The structure features a chromene backbone with a phenyl group and a methylsulfanyl substitution, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related study demonstrated that certain chromene derivatives could inhibit the proliferation of cancer cells, particularly in HeLa cell lines. This suggests that (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide may also possess similar properties due to structural similarities with known active compounds .

Antimicrobial Properties

Chromene derivatives have been studied for their antimicrobial effects against various pathogens. The compound's structural features may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents. The synthesis of related compounds has shown promising antibacterial activity, indicating that further exploration of this compound could yield significant results in this area .

Multicomponent Synthesis

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for creating complex molecules in a single step. This approach not only simplifies the synthetic process but also enhances yield and reduces waste, making it an attractive option for pharmaceutical development .

Green Chemistry Approaches

The application of green chemistry principles in the synthesis of this compound can lead to more environmentally friendly processes. Utilizing renewable resources and minimizing hazardous solvents during synthesis aligns with current trends towards sustainability in chemical manufacturing.

Pharmaceutical Development

Given its potential biological activities, this compound could serve as a lead compound for drug development targeting cancer and infectious diseases. The pharmaceutical industry is increasingly focused on discovering new compounds with unique mechanisms of action, making this compound a candidate for further investigation.

Agrochemical Uses

There is potential for this compound to be explored in agrochemical applications, particularly as a pesticide or herbicide. Compounds with similar structures have been noted for their efficacy in controlling pests and diseases in crops, warranting further research into the agricultural applications of this compound.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents, such as:

  • (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methylsulfanyl group, imino group, and carboxamide group in the chromene core allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide, with the CAS number 1327182-75-1, is a compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H18N2O2S
  • Molecular Weight : 386.5 g/mol
  • Structure : The compound features a chromene backbone with a carboxamide functional group and a methylsulfanyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar chromene structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chromene can inhibit the growth of various bacterial strains. A related study demonstrated that certain chromene derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7gMRSALow μg/mL
7a-kE. coliModerate μg/mL
8a-cK. pneumoniaeLow μg/mL

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of chromene derivatives has been extensively studied. In particular, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and HeLa cells. In vitro assays revealed that some derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Cell LineCompoundIC50 (µM)
HepG214b2.62
HeLa14a0.39

The mechanism of action for these anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer progression .
  • Cell Cycle Arrest : Some studies suggest that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the anticancer activity of various compounds, potentially leading to oxidative stress in cancer cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of a series of chromene derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant antibacterial and anticancer activities, with selectivity towards cancer cells over normal cells .

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-28-19-12-7-11-18(15-19)25-23-20(14-16-8-5-6-13-21(16)27-23)22(26)24-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVSGWLUSSNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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